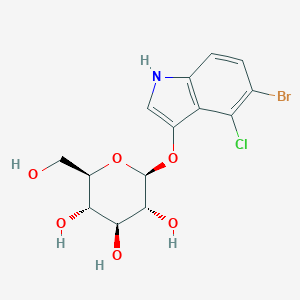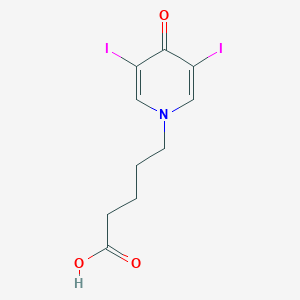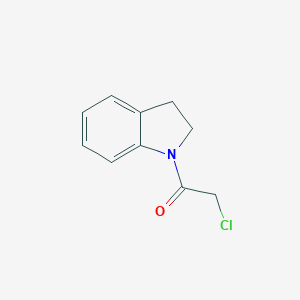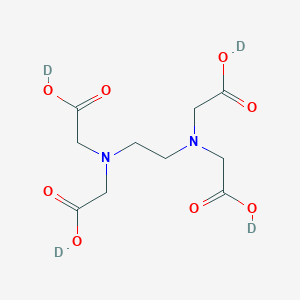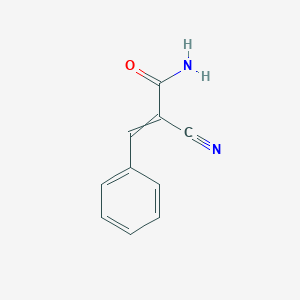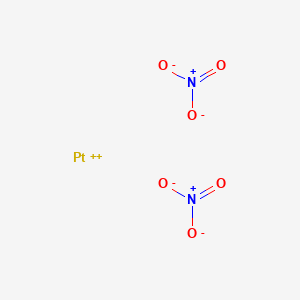![molecular formula C16H17N3 B099712 N,N-Diethylbenzo[c]cinnolin-2-amine CAS No. 16371-76-9](/img/structure/B99712.png)
N,N-Diethylbenzo[c]cinnolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylbenzo[c]cinnolin-2-amine, also known as DEC 205, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of immunology. This compound has been found to possess unique properties that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N,N-Diethylbenzo[c]cinnolin-2-amine is not fully understood. However, it is believed to work by activating dendritic cells, which are responsible for presenting antigens to T cells. This leads to an enhanced immune response against cancer cells and infectious agents.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N,N-Diethylbenzo[c]cinnolin-2-amine can induce the maturation of dendritic cells, leading to an increase in the production of cytokines and chemokines. This, in turn, leads to an enhanced immune response against cancer cells and infectious agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Diethylbenzo[c]cinnolin-2-amine in lab experiments is its ability to enhance the immune response. This can be useful in studying the immune system's response to cancer cells and infectious agents. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the immune system.
Direcciones Futuras
There are several future directions for research on N,N-Diethylbenzo[c]cinnolin-2-amine. One direction is to further investigate its mechanism of action and how it activates dendritic cells. Another direction is to study its potential as an immunotherapeutic agent for cancer and infectious diseases. Additionally, research could be done to optimize the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of N,N-Diethylbenzo[c]cinnolin-2-amine involves the reaction of 2-amino-6,7-dimethoxyquinoline with diethyl malonate in the presence of a strong base. The resulting product is then subjected to a series of chemical reactions to yield the final compound.
Aplicaciones Científicas De Investigación
N,N-Diethylbenzo[c]cinnolin-2-amine has been found to have potential applications in the field of immunology. Specifically, it has been shown to enhance the immune response to cancer cells and infectious agents. This has led to increased interest in the compound as a potential immunotherapeutic agent.
Propiedades
Número CAS |
16371-76-9 |
|---|---|
Nombre del producto |
N,N-Diethylbenzo[c]cinnolin-2-amine |
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
N,N-diethylbenzo[c]cinnolin-2-amine |
InChI |
InChI=1S/C16H17N3/c1-3-19(4-2)12-9-10-16-14(11-12)13-7-5-6-8-15(13)17-18-16/h5-11H,3-4H2,1-2H3 |
Clave InChI |
GJYXMDPOQHWOSY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Sinónimos |
2-(Diethylamino)benzo[c]cinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




